
Naphthalen-1,4-imine,1,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1,4-imine,1,4-dihydro- is an organic compound with the molecular formula C₁₀H₉N and a molecular weight of 143.1852 g/mol . It is a derivative of naphthalene, characterized by the presence of an imine group at the 1,4-positions of the naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1,4-imine,1,4-dihydro- can be synthesized through various methods. One common synthetic route involves the cycloaddition of benzyne to methyl 2,5-dimethylpyrrole-1-carboxylate, followed by the reaction with tetrachlorobenzyne . Another method includes the synthesis from 1,4-epimino-1,4-dihydronaphthalene-9-carboxylic acid ethyl ester . The reaction conditions typically involve heating with sodium hydroxide for an extended period .
Industrial Production Methods
Industrial production methods for naphthalen-1,4-imine,1,4-dihydro- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1,4-imine,1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1,4-dione derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalen-1,4-dione derivatives.
Reduction: Naphthalen-1,4-diamine derivatives.
Substitution: Various substituted naphthalen-1,4-imine derivatives.
Scientific Research Applications
Naphthalen-1,4-imine,1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imine groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-1,4-imine,1,4-dihydro- involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1,4-dione: An oxidized derivative of naphthalen-1,4-imine,1,4-dihydro-.
Naphthalen-1,4-diamine: A reduced derivative of naphthalen-1,4-imine,1,4-dihydro-.
Anthracen-9,10-imine: A structurally similar compound with an imine group at the 9,10-positions of the anthracene ring system.
Properties
CAS No. |
5176-20-5 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C10H9N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-11H |
InChI Key |
QMWUOWKZUWTUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


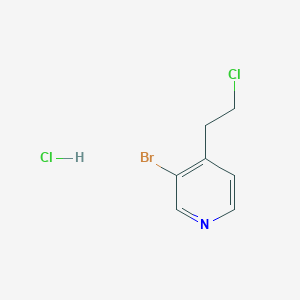
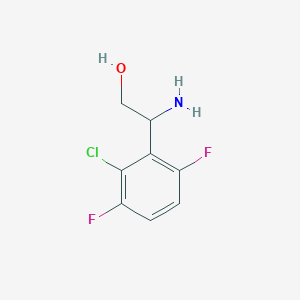
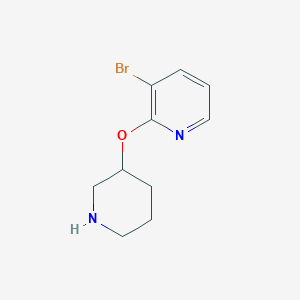

![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)
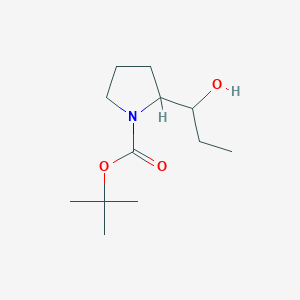
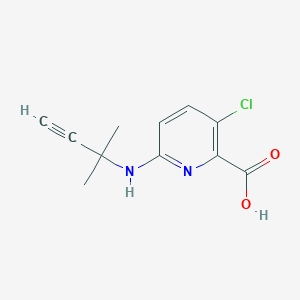
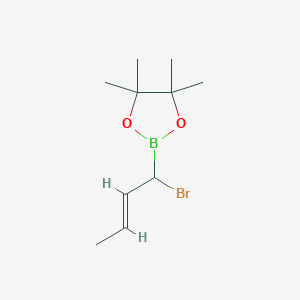
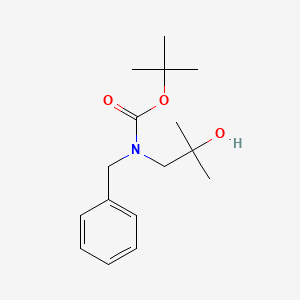
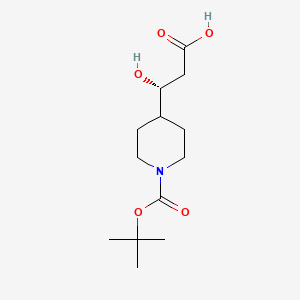
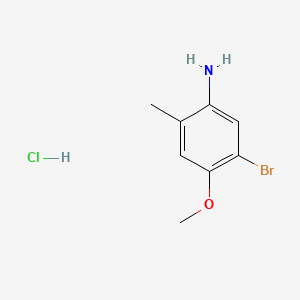
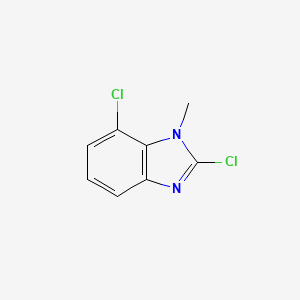
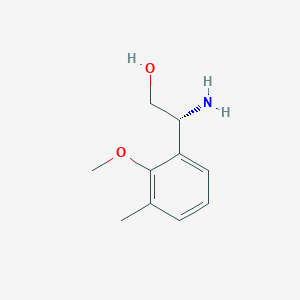
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
